Methyl 2,5-dimethyl-3-furoate
Overview
Description
“Methyl 2,5-dimethyl-3-furoate” is also known as “3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester” and "Methyl 2,5-dimethylfuran-3-carboxylate" . It is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 .
Synthesis Analysis
“this compound” can be synthesized from “Methyl acetoacetate” and "3-Bromopropyne" . It is also used as a reactant in the new furan annulation via palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters .Molecular Structure Analysis
The IUPAC Standard InChI for “this compound” isInChI=1S/C8H10O3/c1-5-4-7 (6 (2)11-5)8 (9)10-3/h4H,1-3H3
. The structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
“this compound” is used in the new furan annulation via palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters .Physical and Chemical Properties Analysis
“this compound” has a boiling point of 198°C (lit.), a density of 1.037 g/mL at 25°C (lit.), and a refractive index of 1.475 (lit.) .Scientific Research Applications
Palladium-Catalysed Direct Arylation
Methyl 2,5-dimethyl-3-furoate has been utilized in palladium-catalyzed direct arylation. This process involves the reaction of methyl 2-furoate with aryl bromides using KOAc as the base, dimethylacetamide (DMAc) as the solvent, and Pd(OAc)2 as the catalyst. This method allows for the regioselective synthesis of 5-arylfurans without decarboxylation, offering a convenient alternative substrate to furan for synthesizing mono- or poly-arylated furans (Fu & Doucet, 2011).
Heterocyclic Annulation and Cyclization
In the field of heterocyclic chemistry, this compound has been used as a reactant in various annulation and cyclization reactions. These processes involve creating complex heterocyclic structures, which are essential in developing pharmaceuticals and other organic compounds (Burness, 2003).
Synthesis of Novel Heterocyclic Systems
This compound is key in synthesizing new heterocyclic systems. For example, it has been used in creating benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which represent a novel heterocyclic system with potential applications in drug discovery and material science (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).
Renewable PET Production
This compound plays a role in the renewable production of polyethylene terephthalate (PET). It is involved in Diels–Alder and dehydrative aromatization reactions with ethylene for producing biobased terephthalic acid precursors, a key component in manufacturing PET (Pacheco, Labinger, Sessions, & Davis, 2015).
Food Industry Applications
In the food industry, derivatives of this compound, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol®), are key flavor compounds in many fruits. They are synthesized through enzymatic steps or as products of the Maillard reaction, and are used extensively for their attractive sensory properties (Schwab, 2013).
Analytical Chemistry Applications
This compound is also significant in analytical chemistry, particularly in developing methods for determining furan derivatives in various food matrices like apple cider and wine. It is essential in optimizing solid-phase extraction and high-performance liquid chromatography for accurate and sensitive analysis (Hu, Hernández, Zhu, & Shao, 2013).
Safety and Hazards
“Methyl 2,5-dimethyl-3-furoate” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
methyl 2,5-dimethylfuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOIGQBJZVPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210442 | |
Record name | Methyl 2,5-dimethyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6148-34-1 | |
Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6148-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-dimethyl-3-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,5-dimethyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,5-dimethyl-3-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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